3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one
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Overview
Description
3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by its complex structure, which includes an acetylphenoxy group, a bromophenyl group, and an oxolan-2-ylmethyl group attached to an azetidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide.
Attachment of the Acetylphenoxy Group: The acetylphenoxy group can be attached through an etherification reaction involving 4-acetylphenol and an appropriate leaving group.
Addition of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via an alkylation reaction using oxolan-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, azetidinones are studied for their potential as enzyme inhibitors. The specific structure of 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one may allow it to interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Medicine
Medicinally, azetidinones are explored for their antimicrobial and anti-inflammatory properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Industry
In industry, compounds like this one can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The acetylphenoxy and bromophenyl groups could interact with the active sites of enzymes, while the azetidinone core could provide the necessary structural rigidity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Acetylphenoxy)-4-phenylazetidin-2-one: Lacks the bromophenyl group, which may affect its reactivity and biological activity.
3-(4-Acetylphenoxy)-4-(3-chlorophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties and reactivity.
Uniqueness
The presence of the bromophenyl group in 3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one makes it unique compared to its analogs. Bromine atoms can participate in different types of chemical reactions, such as halogen bonding, which can affect the compound’s reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(4-acetylphenoxy)-4-(3-bromophenyl)-1-(oxolan-2-ylmethyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO4/c1-14(25)15-7-9-18(10-8-15)28-21-20(16-4-2-5-17(23)12-16)24(22(21)26)13-19-6-3-11-27-19/h2,4-5,7-10,12,19-21H,3,6,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDEEIVCOQLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2C(N(C2=O)CC3CCCO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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